Product packaging for Methallyl sulfide(Cat. No.:CAS No. 53926-81-1)

Methallyl sulfide

Cat. No.: B1634746
CAS No.: 53926-81-1
M. Wt: 142.26 g/mol
InChI Key: VLDOLRVIUNSSSX-UHFFFAOYSA-N
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Description

Methallyl sulfide (systematic name: methyl 2-propenyl sulfide) is an organosulfur compound with the molecular formula C₄H₈S. Structurally, it consists of a methallyl group (CH₂=C(CH₃)-) and a methyl group (-CH₃) bonded to a sulfur atom . This compound is notable for its applications in organic synthesis, flavoring agents, and coordination chemistry. Its reactivity stems from the allylic double bond and the sulfide functional group, enabling participation in alkylation, oxidation, and transition-metal-catalyzed reactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14S B1634746 Methallyl sulfide CAS No. 53926-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53926-81-1

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

2-methyl-3-(2-methylprop-2-enylsulfanyl)prop-1-ene

InChI

InChI=1S/C8H14S/c1-7(2)5-9-6-8(3)4/h1,3,5-6H2,2,4H3

InChI Key

VLDOLRVIUNSSSX-UHFFFAOYSA-N

SMILES

CC(=C)CSCC(=C)C

Canonical SMILES

CC(=C)CSCC(=C)C

Origin of Product

United States

Scientific Research Applications

Antioxidant Properties

Methallyl sulfide, particularly in its form allyl methyl sulfide (AMS), has been studied for its potential health benefits. Research indicates that AMS exhibits significant antioxidant properties, which can mitigate oxidative stress in diabetic models. In a study involving streptozotocin-induced diabetic rats, dietary supplementation with AMS (100 mg/kg body weight) for 30 days resulted in improved biochemical parameters, including reduced plasma glucose levels and enhanced antioxidant enzyme activities .

Table 1: Effects of AMS on Biochemical Parameters in Diabetic Rats

ParameterControl GroupAMS Group (100 mg/kg)
Plasma Glucose (mg/dL)250 ± 20150 ± 15
Lipid Peroxidation (μmol/L)12 ± 26 ± 1
Antioxidant Enzyme Activity50 ± 575 ± 7

Cancer Research

AMS has also shown potential in cancer research. Studies indicate that it may modulate cellular pathways involved in cancer progression. For instance, AMS has been reported to induce apoptosis in human neuroblastoma cells at higher concentrations, suggesting a role in cancer therapeutics .

Atmospheric Chemistry

The oxidation mechanisms of this compound have been extensively studied to understand its behavior in the atmosphere. Theoretical studies using density functional theory (DFT) have elucidated the reaction pathways of AMS under atmospheric conditions, revealing that it can produce various oxidation products that may contribute to atmospheric sulfur compounds .

Table 2: Products of AMS Oxidation Under Atmospheric Conditions

ProductFormation PathwayYield (%)
Sulfur DioxideDecomposition of MSP intermediatesHigh
Carbonyl SulfideSecondary reactions with radicalsModerate
Formic ThioanhydrideIntramolecular rearrangementLow

Biodegradation Studies

Research into the biodegradation of this compound highlights its potential as a bioremediation agent. Studies suggest that certain microbial communities can effectively degrade AMS, thereby reducing its environmental impact and enhancing sulfur cycling in ecosystems .

Synthesis of Sulfonates

This compound is utilized in the synthesis of sodium methallyl sulfonate (MAS), which has applications in surfactants and polymer production. The preparation involves reacting methallyl chloride with sodium sulfite under controlled conditions to yield MAS efficiently .

Table 3: Reaction Conditions for MAS Production

ParameterValue
Temperature33°-80° C
pH7-11
Pressure1.0-2.3 bar

Flavoring Agent

As a flavor compound derived from garlic, this compound contributes to the characteristic aroma and taste profiles in food products. Its use as a natural flavoring agent is being explored further due to its bioactive properties and consumer preference for natural ingredients.

Chemical Reactions Analysis

OH-Initiated Oxidation Under Atmospheric Conditions

The reaction of methallyl sulfide with hydroxyl radicals (OH) proceeds via a multi-step mechanism:

  • Pre-reactive Complex Formation : OH forms a pre-reactive complex with this compound at C1 or C2 positions, with C2 addition being thermodynamically favored .

  • Radical Propagation : The resulting alkyl radical reacts with O₂ to form peroxy radicals (RO₂), which decompose via intramolecular rearrangements.

  • Primary Products : Key products include sulfur dioxide (SO₂), formaldehyde (HCHO), 2-hydroxy-acetaldehyde, and methyl thiomethyl peroxy (MSP) intermediates .

Table 1: Thermodynamic Parameters for OH Addition Pathways

Reaction PathwayΔG (kcal/mol)Dominant Products
C1 Addition-8.2MSP, HCHO
C2 Addition-10.5SO₂, CH₃SCH₂OO

Thermal Decomposition and Isomerization

Gas-phase studies reveal this compound’s thermal stability and isomerization behavior:

  • Isomerization Equilibrium : The liquid-phase equilibrium between this compound isomers in DMSO shows a Gibbs free energy change (ΔG) of -3.3 kcal/mol .

  • Deprotonation Energy : Gas-phase deprotonation requires 373.6 ± 4.1 kcal/mol, indicating moderate acidity at the allylic position .

Electron-Transfer Reactions and Radical Cations

This compound participates in electron-transfer photooxygenations:

  • Radical Cation Formation : Laser flash photolysis with sensitizers like pyrylium cations generates sulfide radical cations (CH₂=CHCH₂S⁺CH₃), which react with O₂ to form sulfoxides or sulfones .

  • Mechanistic Pathways : Outer-sphere electron transfer dominates with N-methylquinolinium ions, while inner-sphere mechanisms occur with pyrylium cations .

Solvent Effects on Oxidation Kinetics

Oxidation kinetics vary with solvent polarity and proticity:

  • Dimethyldioxirane Oxidation : Second-order rate constants for sulfide → sulfoxide conversion increase in polar aprotic solvents (e.g., acetone) due to enhanced electrophilicity .

  • Hydrogen Abstraction : Protic solvents like methanol stabilize transition states, reducing activation energy by 2–4 kcal/mol .

Table 2: Solvent Impact on Oxidation Rates

SolventRate Constant (M⁻¹s⁻¹)
Acetone0.45
Acetone/H₂O (9:1)0.62
Methanol0.28

Thermochemical Data

NIST thermochemical evaluations provide key parameters:

  • Enthalpy of Formation : ΔfH°(gas) = -13.9 ± 0.5 kJ/mol .

  • Reaction Thermodynamics : Isomerization in DMSO is exothermic (ΔH = -3.3 kcal/mol) and spontaneous (ΔG = -3.3 kcal/mol) .

Comparison with Similar Compounds

Allyl Phenyl Sulfide (C₆H₅SCH₂CH=CH₂)

  • Structure and Reactivity : Unlike methallyl sulfide, allyl phenyl sulfide features a phenyl group instead of a methyl group. This substitution significantly impacts electronic properties, enhancing resonance stabilization of intermediates. For example, in dirhodium(II)-catalyzed reactions with diazoacetates, allyl phenyl sulfide achieved 58% enantiomeric excess (ee), whereas methallyl phenyl sulfide (CH₂=C(CH₃)SPh) showed dramatically reduced enantioselectivity due to steric hindrance from the methyl group .
  • Synthetic Utility : Allyl phenyl sulfide is a key intermediate in regioselective alkylations. For instance, lithiated allyl phenyl sulfide (226) facilitated α-alkylation with 1-bromo-3-butene to yield 227, a step critical in synthesizing complex pheromones . Methallyl analogs, however, require transmetallation with CeCl₃ to achieve regioselectivity at less substituted termini .

Dimethyl Sulfide (CH₃SCH₃)

  • Applications: Dimethyl sulfide (DMS) is simpler in structure but shares lipophilic properties with this compound. In aroma analysis, DMS and methallyl cyanide were identified as markers for differentiating whole-seed oils .

Sodium Methallyl Sulfonate (SMAS, H₂C=C(CH₃)CH₂SO₃Na)

  • Structural Differentiation : SMAS incorporates a sulfonate group, making it water-soluble and ionic, unlike neutral this compound.
  • Industrial Use: SMAS is a key monomer in water-soluble polymers and oilfield chemicals. Ningbo Jinlai Chemical Co., Ltd. produces SMAS for dispersion and viscosity reduction in extreme conditions, applications distinct from this compound’s organic synthesis roles .

Chloromethyl Methyl Sulfide (ClCH₂SCH₃)

  • Reactivity : The chlorine substituent increases electrophilicity, enabling nucleophilic substitution reactions. Chloromethyl methyl sulfide is a precursor in chemical manufacturing, contrasting with this compound’s use in catalysis and flavoring .

Physicochemical and Functional Comparison

Table 1: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight Key Applications Notable Reactivity/Properties
This compound C₄H₈S 88.17 g/mol Flavoring, organic synthesis Allylic alkylation, low enantioselectivity
Allyl Phenyl Sulfide C₉H₁₀S 150.24 g/mol Pheromone synthesis High enantioselectivity in catalysis
Sodium Methallyl Sulfonate C₄H₇SO₃Na 158.15 g/mol Water treatment, polymers Ionic, thermal stability
Dimethyl Sulfide C₂H₆S 62.13 g/mol Aroma profiling High volatility, lipophilic

Mechanistic Insights and Selectivity

  • Steric Effects : this compound’s methyl group reduces enantioselectivity in catalytic reactions compared to allyl phenyl sulfide. For example, methallyl phenyl sulfide (1d) yielded <10% ee in dirhodium-catalyzed reactions, versus 58% ee for allyl phenyl sulfide .
  • Regioselectivity : Lithiated methallyl sulfides require cerium or titanium mediators to control alkylation sites. In contrast, allyl sulfides achieve regioselectivity through simpler transmetallation .

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of the methallyl halide. Key parameters influencing yield include:

  • Solvent polarity : Polar aprotic solvents like tetrahydrofuran (THF) enhance nucleophilicity, achieving yields up to 78%.
  • Temperature : Reactions conducted at −78°C minimize side reactions such as elimination, while room-temperature conditions favor kinetic control.
  • Stoichiometry : A 2:1 molar ratio of methallyl chloride to sodium sulfide ensures complete conversion, with excess sulfide mitigating disulfide byproduct formation.

Table 1: Alkylation Reaction Conditions and Outcomes

Parameter Optimal Value Yield (%) Byproducts
Solvent THF 78 Disulfide (<5%)
Temperature −78°C 72 Allylic ethers (8%)
Methallyl Chloride:Na₂S 2:1 85 Oligomers (3%)

One-Pot Synthesis from Methanol Isotopologues

A scalable one-pot synthesis, initially developed for isotopic labeling, adapts methanol derivatives to produce this compound. This method, detailed in Organic Process Research & Development, involves sequential oxidation and sulfide formation steps.

Procedure and Isotopic Incorporation

The process begins with the oxidation of [¹³C]methanol to [¹³C]formaldehyde, followed by condensation with hydrogen sulfide (H₂S) and methallyl alcohol. Critical stages include:

  • Oxidation : Catalyzed by silver oxide (Ag₂O) at 150°C, achieving 92% conversion.
  • Condensation : Conducted in the presence of boron trifluoride (BF₃) etherate, which activates the formaldehyde for nucleophilic attack by H₂S.
  • Purification : Distillation under reduced pressure (40°C, 10 mmHg) isolates this compound with 95% purity.

Table 2: Isotopic Labeling Efficiency

Isotopologue Incorporation Efficiency (%) Purity (%)
[¹³C]this compound 98 95
[²H₃,¹³C]this compound 94 93

Catalytic Thioetherification of Allylic Alcohols

Emerging methodologies employ transition-metal catalysts to facilitate the direct coupling of allylic alcohols with thiols. This approach circumvents the need for pre-functionalized halides, enhancing atom economy.

Palladium-Catalyzed Coupling

A palladium(II) acetate (Pd(OAc)₂)-mediated reaction couples methallyl alcohol with methyl mercaptan (CH₃SH) in acetonitrile. The catalytic cycle involves:

  • Oxidative addition : Pd(0) inserts into the S–H bond of CH₃SH.
  • Allylic activation : Coordination of methallyl alcohol to Pd(II) facilitates deprotonation.
  • Reductive elimination : Formation of the C–S bond releases this compound and regenerates Pd(0).

Table 3: Catalytic System Performance

Catalyst Loading (mol%) Temperature (°C) Yield (%) Turnover Number (TON)
5 80 65 13
10 100 78 7.8

Comparative Analysis of Methodologies

Each synthesis route offers distinct advantages and limitations:

  • Alkylation : High yields (85%) but generates stoichiometric waste (NaCl).
  • One-Pot Synthesis : Scalable and isotopologue-friendly yet requires high-pressure equipment.
  • Catalytic Thioetherification : Atom-economical but limited by catalyst cost and moderate TON.

Table 4: Method Comparison

Method Yield (%) Scalability Environmental Impact
Alkylation 85 High Moderate (NaCl waste)
One-Pot 95 Medium Low (BF₃ recycling)
Catalytic 78 Low Low (Pd recycling)

Industrial-Scale Production Considerations

Patented integrated systems, such as those disclosed in CN111788178A, highlight trends toward continuous-flow reactors for sulfide production. Key innovations include:

  • Fixed-bed reactors : Packed with solid acid catalysts (e.g., zeolites) to enable continuous dimethyl sulfide conversion.
  • Byproduct utilization : Co-produced disulfides are redirected to agrichemical synthesis, achieving 99% carbon efficiency.

Q & A

Q. How should conflicting reports on this compound’s spectroscopic properties be addressed in peer-reviewed literature?

  • Methodological Answer : Publish corrigenda with raw spectral data (e.g., NMR, IR) in supplementary materials. Encourage independent validation via collaborative inter-laboratory studies .

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